molecular formula C5H6BrNO2S2 B2562254 (5-Bromothiophen-2-yl)methanesulfonamide CAS No. 1178026-05-5

(5-Bromothiophen-2-yl)methanesulfonamide

Cat. No. B2562254
CAS RN: 1178026-05-5
M. Wt: 256.13
InChI Key: BMXZGTRENOAWRP-UHFFFAOYSA-N
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Description

“(5-Bromothiophen-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1178026-05-5 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular formula of “(5-Bromothiophen-2-yl)methanesulfonamide” is C5H6BrNO2S2. Its molecular weight is 256.14.

Scientific Research Applications

Catalytic Applications

In the realm of catalysis, (5-Bromothiophen-2-yl)methanesulfonamide derivatives could play a role in the development of new catalytic processes. Wang et al. (2000) explored the catalytic performance of Re/HZSM-5 for methane dehydrocondensation, producing aromatic compounds like benzene and naphthalene, indicating the potential for sulfonamide derivatives in enhancing catalytic reactions (Wang et al., 2000).

Methane Conversion

Research has also delved into the conversion of methane into more valuable chemicals using catalysts that could potentially be derived or inspired by (5-Bromothiophen-2-yl)methanesulfonamide. Batamack et al. (2017) discussed the conversion of methane to light olefins or higher hydrocarbons through in situ halogenation using a catalyst, suggesting a pathway where sulfonamide derivatives could find application (Batamack et al., 2017).

Enzymatic Inhibition

In biochemistry, sulfonamide derivatives, including potentially (5-Bromothiophen-2-yl)methanesulfonamide, have been investigated for their ability to inhibit certain enzymes. Huang et al. (2006) identified quinolinyl sulfonamides as potent methionine aminopeptidase inhibitors, which opens up the possibility for (5-Bromothiophen-2-yl)methanesulfonamide derivatives in similar enzymatic inhibition studies (Huang et al., 2006).

Mechanism of Action

The mechanism of action of “(5-Bromothiophen-2-yl)methanesulfonamide” is not specified in the search results. As it is used for research purposes, its mechanism of action may depend on the specific context of the research.

Future Directions

The future directions of “(5-Bromothiophen-2-yl)methanesulfonamide” are not specified in the search results. Given its use in pharmaceutical testing , it may continue to play a role in the development and testing of new drugs.

properties

IUPAC Name

(5-bromothiophen-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXZGTRENOAWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178026-05-5
Record name (5-bromothiophen-2-yl)methanesulfonamide
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